N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide -

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Catalog Number: EVT-4810452
CAS Number:
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives

Compound Description: This series of derivatives shares the core structure of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide with the target compound. The research focused on synthesizing and evaluating the in vitro cytotoxicity of these derivatives as potential anticancer agents. []

Relevance: The core structure, N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, is shared by these derivatives and the target compound, N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide. The variations within the series involve different substituents on the phenyl ring attached to the thiadiazole moiety.

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound represents a hybrid molecule incorporating both 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and its anticancer activity was investigated in vitro using the NCI DTP 60 cell line screen. []

Relevance: While structurally distinct from N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide, this compound is relevant due to its shared 1,3,4-thiadiazole moiety and exploration as a potential anticancer agent. Both compounds highlight the interest in 1,3,4-thiadiazole derivatives for their potential medicinal properties.

N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives

Compound Description: This series comprises benzamide and benzothioamide derivatives incorporating a 1,3,4-thiadiazole ring with a trifluoromethyl substituent. These compounds were synthesized and evaluated for their in vitro anticancer properties against three cancer cell lines. []

Relevance: These compounds are structurally related to N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide through the shared 1,3,4-thiadiazole ring. The presence of a halogenated substituent on the thiadiazole ring in these derivatives (trifluoromethyl) and the target compound (butoxy at the meta position of the phenyl ring) further emphasizes the exploration of modifications at this position for potential anticancer activity.

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives

Compound Description: This series includes 12 novel Schiff's bases characterized by a thiadiazole ring connected to a benzamide group. These compounds were synthesized using a microwave-assisted method and evaluated for their in vitro anticancer activity. []

Relevance: Although structurally different from the main compound in the question, these derivatives highlight the continued interest in exploring 1,3,4-thiadiazole containing compounds for potential anticancer activity. This reinforces the relevance of N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide as a target for further investigation within this chemical space.

Properties

Product Name

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

IUPAC Name

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C20H21N3O2S/c1-2-3-12-25-17-11-7-10-16(14-17)19-22-23-20(26-19)21-18(24)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,21,23,24)

InChI Key

WXJNQMSAQALARP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.